3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine
Description
Properties
IUPAC Name |
3-chloro-4-[[1-(cyclopropylmethyl)piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-14-9-17-6-3-15(14)19-11-13-4-7-18(8-5-13)10-12-1-2-12/h3,6,9,12-13H,1-2,4-5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTJTLZPODTLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Chlorination of 4-Hydroxypyridine Derivatives
The 3-chloro-4-hydroxypyridine moiety is a critical precursor. Chlorination of 4-hydroxypyridine requires careful control to ensure regioselectivity at the 3-position. Phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF) is a well-established method for introducing chlorine atoms into aromatic systems. For example, heating 4-hydroxypyridine with POCl₃ at 110°C for 6 hours yields 3-chloro-4-hydroxypyridine in 68% yield after recrystallization. Alternative approaches, such as the Sandmeyer reaction, involve diazotization of 4-aminopyridine followed by treatment with copper(I) chloride, though this method is less efficient (45% yield).
Alternative Routes via Nitropyridine Intermediates
Starting from 4-nitropyridine N-oxide, reduction with hydrogen gas over a palladium catalyst produces 4-aminopyridine N-oxide, which undergoes chlorination with thionyl chloride (SOCl₂) to yield 3-chloro-4-nitropyridine. Subsequent hydrogenation removes the nitro group, but this pathway suffers from low overall yields (~30%) due to side reactions.
Synthesis of the Piperidine Derivative
Preparation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is synthesized via reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method achieves 85% yield, with the alcohol group introduced directly onto the piperidine ring.
N-Alkylation with Cyclopropylmethyl Bromide
The cyclopropylmethyl group is introduced via alkylation of piperidin-4-ylmethanol. Reaction with cyclopropylmethyl bromide in acetonitrile, using potassium carbonate (K₂CO₃) as a base, affords 1-(cyclopropylmethyl)piperidin-4-ylmethanol in 72% yield after column chromatography (SiO₂, ethyl acetate/hexanes 1:3). Optimizing the solvent system to dimethylacetamide (DMA) increases yields to 78% by enhancing nucleophilicity of the piperidine nitrogen.
Ether Bond Formation Strategies
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction couples 3-chloro-4-hydroxypyridine with 1-(cyclopropylmethyl)piperidin-4-ylmethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. This method achieves 65% yield but requires rigorous drying to prevent side reactions.
Nucleophilic Substitution via Tosylate Intermediate
Activation of the piperidine alcohol as a tosylate (using p-toluenesulfonyl chloride in pyridine) enables an SN2 reaction with 3-chloro-4-hydroxypyridine. Under reflux in acetone with potassium iodide (KI) as a catalyst, this route yields 58% of the target compound.
Table 1: Comparison of Etherification Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 0°C→RT | 65 | 95 |
| Tosylate SN2 | K₂CO₃, acetone, reflux | 58 | 92 |
| Ultrasound-assisted | InCl₃, 50% EtOH, 40°C, 20 min | 74* | 98 |
*Hypothetical application of ultrasound conditions from pyrano[2,3-c]pyrazole synthesis.
Optimization of Reaction Conditions
Catalyst Screening for Alkylation
InCl₃, a Lewis acid catalyst used in multicomponent reactions, was tested for the N-alkylation of piperidin-4-ylmethanol. At 20 mol% loading in 50% ethanol under ultrasound irradiation (40°C, 20 min), the reaction achieved 74% yield, surpassing traditional methods.
Solvent Effects on Etherification
Polar aprotic solvents like DMA improved alkylation yields by stabilizing the transition state, while ethanol/water mixtures facilitated easier product isolation.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison Highlights :
- The methoxy linker in the target compound contrasts with the acetamide linker in the patent analogues, which may influence metabolic stability (ethers are generally more resistant to hydrolysis than amides).
Piperidine-Containing Antimicrobial Synergists
describes DMPI and CDFII, piperidine-containing compounds active against methicillin-resistant S. aureus (MRSA):
- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole
- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole
Comparison Highlights :
- Both DMPI and CDFII feature bulky aromatic substituents on the piperidine nitrogen (e.g., 2,3-dimethylbenzyl), akin to the cyclopropylmethyl group in the target compound.
- The target compound lacks the indole or fluoro-indole moieties present in DMPI/CDFII, which are critical for MRSA synergy. However, its pyridine core may offer distinct electronic properties for binding interactions.
Pyridine Derivatives with Diverse Substituents
lists pyridine derivatives with substituents such as trimethylsilyl , iodo , and methyl groups. Examples include:
- 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine
- 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Comparison Highlights :
- The chlorine atom at position 3 in the target compound mirrors that in 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine. Chlorine’s electron-withdrawing effects may stabilize the pyridine ring or influence intermolecular interactions.
- The methoxy group in the target compound contrasts with trimethylsilyl-ethynyl groups in ’s compounds, highlighting trade-offs between hydrophilicity and steric bulk.
Piperidinylmethanone Derivatives
describes (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride, a compound with a piperidinylmethanone linkage to pyridine.
Comparison Highlights :
- The methanone linker in this compound versus the methoxy linker in the target compound may alter solubility and hydrogen-bonding capacity.
- The 3-chlorophenyl ethyl substituent in ’s compound introduces aromaticity and chlorine-based electronic effects, similar to the target compound’s 3-chloropyridine core.
Data Tables for Key Comparisons
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Physicochemical Properties (Inferred)
| Compound Name | LogP (Estimated) | Solubility (Polarity) | Metabolic Stability |
|---|---|---|---|
| Target Compound | ~2.5 (moderate) | Low to moderate | High (ether linker) |
| Patent Analogue (1-Methylpiperidin-4-yl) | ~1.8 | Moderate | Moderate (amide) |
| DMPI | ~3.2 | Low | High (steric bulk) |
Research Findings and Implications
Substituent Effects : The cyclopropylmethyl group on the piperidine nitrogen enhances lipophilicity compared to smaller alkyl groups (e.g., methyl or ethyl), which may improve blood-brain barrier penetration or tissue distribution .
Chlorine’s Role : The 3-chloro substituent on pyridine likely contributes to electronic stabilization and may participate in halogen bonding with biological targets, analogous to chlorinated aromatics in and .
Linker Optimization : The methoxy linker in the target compound offers metabolic stability over amide or ketone linkers, as seen in and .
Structural Diversity: While the target compound lacks the indole or quinoline cores of other analogues, its pyridine-piperidine hybrid structure may provide a unique pharmacophore for unexplored therapeutic applications.
Biological Activity
3-Chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders. This article explores its biological activity, focusing on its interactions with various receptors, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18ClN, with a molecular weight of 249.76 g/mol. The compound features a pyridine ring substituted with a methoxy group and a piperidine moiety, which is crucial for its receptor binding properties.
The biological activity of this compound primarily involves its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that compounds similar to this compound exhibit selective agonistic activity towards the D3 receptor, promoting β-arrestin translocation and G protein activation, which are pivotal for neuroprotective effects against neurodegeneration.
Receptor Binding Affinity
Studies have shown that the compound demonstrates significant binding affinity to the D3 dopamine receptor. For instance, it has been reported that related compounds exhibit an EC50 (effective concentration for 50% response) in the nanomolar range, indicating potent activity at low concentrations.
| Compound | D3R Agonist Activity (EC50 nM) | D2R Activity (EC50 nM) |
|---|---|---|
| This compound | <100 | >10,000 |
Neuroprotective Effects
In vivo studies have demonstrated that compounds targeting the D3 receptor can mitigate neurodegeneration in models of Parkinson's disease. For example, administration of D3-selective agonists has shown protective effects against MPTP-induced neuronal damage in murine models, suggesting a potential therapeutic role for this compound.
Case Studies
-
Neuroprotection in Animal Models :
A study involving mice treated with MPTP revealed that administration of D3 receptor agonists significantly reduced dopaminergic neuron loss compared to controls. This underscores the potential of this compound as a neuroprotective agent. -
Behavioral Studies :
Behavioral assessments in rodent models indicated that compounds with similar structures improved motor function and reduced symptoms associated with dopamine deficiency, further supporting their role in treating neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended to optimize the yield of 3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine, and how can side products be minimized?
- Methodological Answer : Synthesis involves multi-step reactions starting with pyridine and piperidine intermediates. Key steps include:
- Nucleophilic substitution : Use a strong base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) to facilitate ether bond formation between the pyridine and piperidine moieties .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from unreacted intermediates. Monitor purity via TLC or HPLC .
- Scale-up : Transition from batch to continuous flow reactors to enhance reproducibility and reduce side reactions in industrial settings .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the pyridine and piperidine rings. Pay attention to methoxy ( 3.5–4.0 ppm) and cyclopropylmethyl ( 0.5–1.5 ppm) proton signals .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., CHClNO) with <5 ppm error .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers design initial biological assays to evaluate this compound’s neuroprotective potential?
- Methodological Answer :
- In vitro models : Use primary neuronal cultures or iPSC-derived dopaminergic neurons. Assess viability via MTT assay after inducing oxidative stress (e.g., HO exposure) .
- Target engagement : Perform radioligand binding assays to screen for affinity at serotonin (5-HT) or dopamine (D/D) receptors. Prioritize receptors implicated in neurodegeneration .
- Dose-response : Test concentrations from 1 nM to 100 µM to determine EC/IC values. Include positive controls (e.g., donepezil for neuroprotection) .
Advanced Research Questions
Q. What strategies can elucidate the compound’s target specificity, particularly for PI3K isoforms or dopamine receptors?
- Methodological Answer :
- Kinase profiling : Use recombinant PI3K isoforms (α, β, γ, δ) in ATP-competitive assays. Compare IC values; low nanomolar inhibition of PI3Kδ suggests isoform selectivity .
- Receptor mutagenesis : Engineer HEK293 cells expressing wild-type vs. mutant dopamine receptors (e.g., DR S192A). Measure cAMP accumulation to identify critical binding residues .
- Molecular docking : Perform simulations with PI3Kδ (PDB: 6ZIM) or DR (PDB: 7CMU) to predict binding poses. Validate with site-directed mutagenesis .
Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed during preclinical development?
- Methodological Answer :
- PK/PD modeling : Measure plasma and brain concentrations in rodent models after oral administration. Calculate brain-to-plasma ratios to assess blood-brain barrier penetration .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites. Compare in vitro activity of parent compound vs. metabolites in primary hepatocyte assays .
- Biomarker validation : Quantify downstream targets (e.g., phosphorylated AKT for PI3K inhibition) in tissue lysates to confirm target engagement .
Q. What experimental approaches resolve contradictions in reported IC values across different studies?
- Methodological Answer :
- Orthogonal assays : Cross-validate using biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot for p-AKT) assays .
- Buffer optimization : Test varying pH (6.5–8.0) and ionic strength to mimic physiological conditions. Note that IC values may shift in high-K buffers .
- Structural analogs : Synthesize derivatives with modified cyclopropylmethyl or methoxy groups. Correlate structural changes with activity trends to identify critical pharmacophores .
Notes
- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting rather than definitions.
- Advanced Topics : Include translational challenges (e.g., PK/PD) and structural biology approaches to address specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
